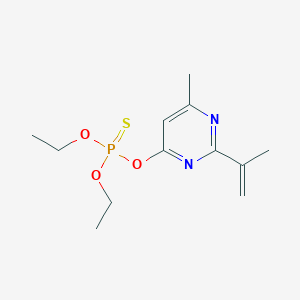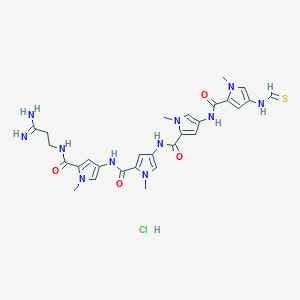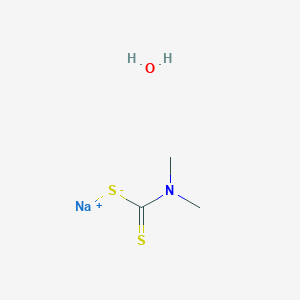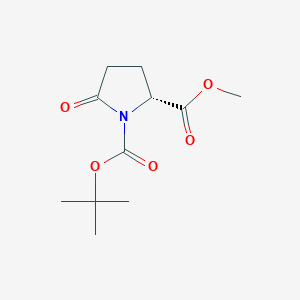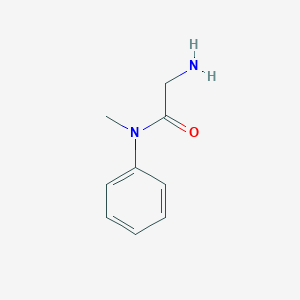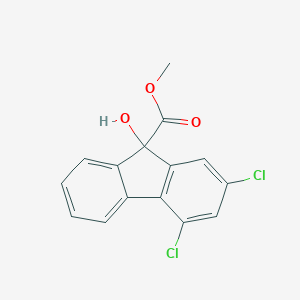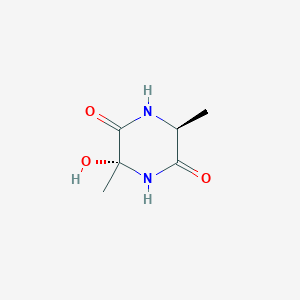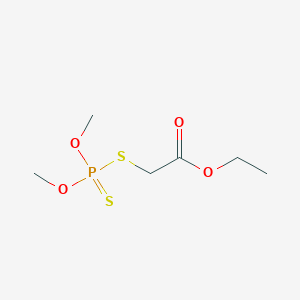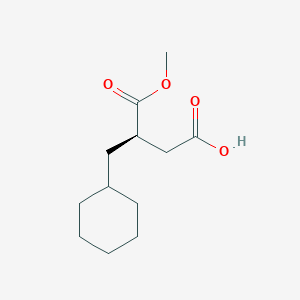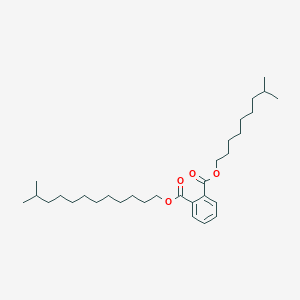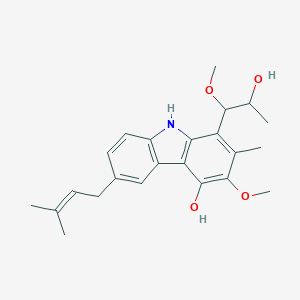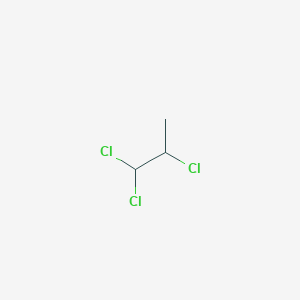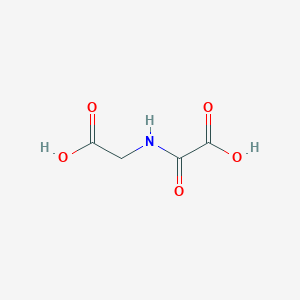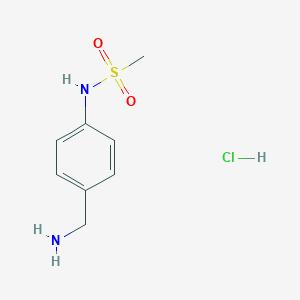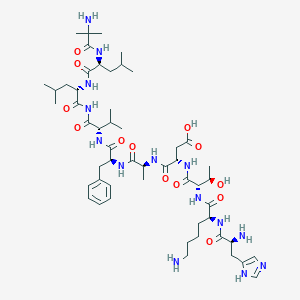
Neurokinin A, ala(5)-aib(8)-leu(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurokinin A (NKA) is a neuropeptide that belongs to the tachykinin family. It is involved in various physiological processes, including pain transmission, inflammation, and cardiovascular regulation. The peptide is synthesized in the central and peripheral nervous system and acts on the neurokinin receptors to exert its effects.
Mecanismo De Acción
Neurokinin A, ala(5)-aib(8)-leu(10)- exerts its effects by binding to the neurokinin receptors, which are G protein-coupled receptors. There are three subtypes of neurokinin receptors: NK1, NK2, and NK3. Neurokinin A, ala(5)-aib(8)-leu(10)- has the highest affinity for the NK2 receptor, followed by the NK1 and NK3 receptors. Upon binding to the receptor, Neurokinin A, ala(5)-aib(8)-leu(10)- activates intracellular signaling pathways that lead to the release of neurotransmitters, cytokines, and other signaling molecules.
Efectos Bioquímicos Y Fisiológicos
The physiological effects of Neurokinin A, ala(5)-aib(8)-leu(10)- are diverse and depend on the tissue and cell type. In the central nervous system, Neurokinin A, ala(5)-aib(8)-leu(10)- is involved in pain transmission, mood regulation, and stress response. In the periphery, Neurokinin A, ala(5)-aib(8)-leu(10)- contributes to inflammation, smooth muscle contraction, and cardiovascular regulation. Neurokinin A, ala(5)-aib(8)-leu(10)- has also been shown to modulate the activity of immune cells, such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Neurokinin A, ala(5)-aib(8)-leu(10)- is a useful tool for studying the neurokinin receptors and their signaling pathways. It can be used to activate or block the receptors in vitro and in vivo, allowing researchers to investigate their role in various physiological processes. However, Neurokinin A, ala(5)-aib(8)-leu(10)- has some limitations as a research tool. Its effects are often context-dependent and can vary depending on the experimental conditions. In addition, the availability of Neurokinin A, ala(5)-aib(8)-leu(10)- can be limited, as it is expensive to synthesize and purify.
Direcciones Futuras
There are several areas of future research on Neurokinin A, ala(5)-aib(8)-leu(10)-. One direction is to investigate the role of Neurokinin A, ala(5)-aib(8)-leu(10)- in the development and progression of various diseases, such as chronic pain, inflammation, and cardiovascular disorders. Another direction is to explore the potential of Neurokinin A, ala(5)-aib(8)-leu(10)- as a therapeutic target for these diseases. Additionally, further studies are needed to elucidate the signaling pathways downstream of the neurokinin receptors and the interactions between Neurokinin A, ala(5)-aib(8)-leu(10)- and other signaling molecules.
Métodos De Síntesis
Neurokinin A, ala(5)-aib(8)-leu(10)- is synthesized from the preprotachykinin A gene, which also gives rise to other tachykinins such as substance P and neurokinin B. The gene is transcribed into a prepropeptide, which is then cleaved by proteases to form the mature peptide. The synthesis of Neurokinin A, ala(5)-aib(8)-leu(10)- is regulated by various factors, including neurotransmitters, cytokines, and growth factors.
Aplicaciones Científicas De Investigación
Neurokinin A, ala(5)-aib(8)-leu(10)- has been extensively studied in the context of pain and inflammation. It has been shown to play a role in nociception, or the perception of pain, by activating the neurokinin receptors on sensory neurons. Neurokinin A, ala(5)-aib(8)-leu(10)- also contributes to the development of inflammation by promoting the release of pro-inflammatory cytokines and chemokines. In addition, Neurokinin A, ala(5)-aib(8)-leu(10)- has been implicated in cardiovascular regulation, smooth muscle contraction, and neurotransmitter release.
Propiedades
Número CAS |
127627-57-0 |
|---|---|
Nombre del producto |
Neurokinin A, ala(5)-aib(8)-leu(10)- |
Fórmula molecular |
C53H86N14O13 |
Peso molecular |
1127.3 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |
Clave InChI |
OESNOXDYPOQXIK-FPZIQTPSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |
Otros números CAS |
127627-57-0 |
Sinónimos |
5-Ala-8-Aib-10-Leu-neurokinin A AAL-NKA neurokinin A, Ala(5)-Aib(8)-Leu(10)- neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



